2-(3-hydroxypiperidin-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-hydroxypyridine to obtain 3-hydroxypiperidine, which can then be further reacted to form the desired compound . The reaction conditions often involve the use of reducing agents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis . These methods allow for the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodosylbenzene for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce different functional groups into the piperidine ring .
Scientific Research Applications
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The piperidine moiety can form stable hydrophobic interactions with catalytic pockets of enzymes, influencing their activity . This interaction can lead to the modulation of various biological processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide include other piperidine derivatives such as:
- 3-hydroxypiperidine
- 4-hydroxypiperidine
- N-methylpiperidine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its ability to form stable interactions with enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-7(11)5-8(12)3-2-4-10-6-8/h10,12H,2-6H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKKWPDEQCRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.